Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate
Overview
Description
Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate, also known as 2-nitro-1,2-diazen-1-yl-3-oxobutanoic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in scientific research. It is a yellow-orange solid with a molecular formula of C9H9NO4. This compound has been studied for its ability to act as an inhibitor of enzymes and other biochemical processes, as well as its ability to modulate physiological effects.
Scientific Research Applications
Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of enzymes, including cytochrome P450 enzymes, and other biochemical processes. It has also been studied for its ability to modulate physiological effects, such as the effects of neurotransmitters and hormones. Additionally, ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate has been studied for its potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate is not fully understood. However, it is believed to act as an inhibitor of enzymes and other biochemical processes. It is thought to interact with the active site of enzymes, blocking the enzyme’s ability to catalyze reactions. Additionally, it is believed to interact with neurotransmitters and hormones, modulating their effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate are not fully understood. However, it has been studied for its ability to act as an inhibitor of enzymes and other biochemical processes. It has also been studied for its ability to modulate physiological effects, such as the effects of neurotransmitters and hormones.
Advantages And Limitations For Lab Experiments
The advantages of using ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate in lab experiments include its low cost, ease of synthesis, and ability to act as an inhibitor of enzymes and other biochemical processes. Additionally, it has been studied for its ability to modulate physiological effects, such as the effects of neurotransmitters and hormones. However, the use of this compound in lab experiments is limited by its potential toxicity, as well as its potential to interact with other chemicals and compounds.
Future Directions
The potential future directions for research into ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate include further study into its mechanism of action and its ability to modulate physiological effects. Additionally, further research could be conducted into its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential toxicity and its interactions with other chemicals and compounds. Finally, further research could be conducted into its potential uses as a therapeutic agent.
properties
IUPAC Name |
ethyl 2-[(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-3-20-12(17)11(8(2)16)14-13-9-6-4-5-7-10(9)15(18)19/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPVTWGFZRGFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501686 | |
Record name | Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
CAS RN |
33165-45-6 | |
Record name | Ethyl 2-[(E)-(2-nitrophenyl)diazenyl]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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